molecular formula C16H17N3O3 B2479075 2-ethoxy-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine CAS No. 1904318-00-8

2-ethoxy-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine

Cat. No.: B2479075
CAS No.: 1904318-00-8
M. Wt: 299.33
InChI Key: PTNQTXXTVYXNNR-UHFFFAOYSA-N
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Description

2-Ethoxy-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine is a heterocyclic compound featuring a pyridine core substituted with an ethoxy group at position 2 and a 3-(pyridin-3-yloxy)azetidine-1-carbonyl moiety at position 3. The azetidine ring (a four-membered nitrogen-containing heterocycle) introduces conformational rigidity, while the pyridin-3-yloxy group may enhance binding affinity to biological targets.

Properties

IUPAC Name

(6-ethoxypyridin-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-2-21-15-6-5-12(8-18-15)16(20)19-10-14(11-19)22-13-4-3-7-17-9-13/h3-9,14H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNQTXXTVYXNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine typically involves multiple steps, starting with the preparation of the pyridine and azetidine intermediates. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced pyridine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 2-ethoxy-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine is C16H17N3O3C_{16}H_{17}N_{3}O_{3}, indicating a structure that includes both pyridine and azetidine rings. The synthesis typically involves multiple steps, including the preparation of intermediates through methods such as Suzuki–Miyaura coupling reactions, known for their mild conditions and functional group tolerance.

Chemistry

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for the modification of functional groups, enabling the development of new chemical entities with desired properties.

Biology

Research has indicated potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of pyridine compounds often exhibit significant antimicrobial effects against various pathogens.
  • Antiviral Activity: The compound's structure may interact with viral components, suggesting potential use in antiviral drug development .

Medicine

The compound is being explored for its therapeutic effects in several areas:

  • Drug Development: Its interactions with specific molecular targets make it a candidate for developing drugs aimed at treating infections or other diseases.
  • Inflammatory Disorders: Preliminary studies suggest that compounds similar to this compound may have anti-inflammatory effects, potentially useful in treating conditions like arthritis or colitis .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Case Study 2: Drug Interaction Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various receptors involved in disease pathways. These studies highlight its potential as a lead compound for drug discovery targeting specific diseases .

Mechanism of Action

The mechanism of action of 2-ethoxy-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The azetidine ring may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several pyridine derivatives documented in the literature:

Table 1: Key Structural Analogues
Compound Name Substituents/Ring Systems Key Features
2-Ethoxy-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine (Target) Ethoxy (C2), azetidine-carbonyl (C5), pyridin-3-yloxy Rigid azetidine ring; dual pyridine cores
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Chloro, substituted phenyl, amino groups Chlorine enhances electronegativity; amino groups improve solubility
2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine Tetrazole ring, pyridin-3-yloxy Tetrazole enhances metabolic stability; high mGlu5 receptor antagonism
2-Methyl-5-(pyridin-3-yloxy)pyridine Methyl (C2), pyridin-3-yloxy (C5) Simpler structure; limited conformational flexibility

Key Observations :

  • Azetidine vs. Tetrazole/Amino Groups: The azetidine-carbonyl group in the target compound likely confers greater rigidity compared to tetrazole or amino substituents in analogues. This may improve target selectivity but reduce metabolic stability compared to tetrazole-containing derivatives .
  • Ethoxy vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Water Solubility (mg/mL) Log P (Predicted)
Target Compound ~345.4 N/A Low (<1) ~2.5
2-Amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl)-1-(4-methylphenyl)pyridine 466.0 268–272 Moderate (~10) ~3.8
2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine 330.3 N/A Low (<1) ~1.9
2-Methyl-5-(pyridin-3-yloxy)pyridine 186.2 N/A Moderate (~5) ~1.2

Analysis :

  • The target compound’s higher molecular weight (~345.4 g/mol) and low water solubility align with its lipophilic substituents (ethoxy, azetidine-carbonyl). This contrasts with amino-substituted analogues, which exhibit better solubility due to polar groups .
  • The tetrazole-containing analogue has a lower Log P (~1.9), suggesting improved aqueous compatibility compared to the target compound.

Biological Activity

2-Ethoxy-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes both pyridine and azetidine moieties, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O3C_{16}H_{17}N_{3}O_{3}, and it features a pyridine ring linked to an azetidine carbonyl group. This structural complexity contributes to its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyridine ring is known for its role in enzyme modulation, while the azetidine ring enhances binding affinity and specificity towards biological targets. This dual interaction mechanism may lead to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted that certain pyridine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly against leukemia cell lines. Preliminary studies suggest that derivatives of pyridine can inhibit ribonucleotide reductase activity, a crucial enzyme in DNA synthesis. Compounds with similar structures have shown IC50 values in the low micromolar range, indicating potent anticancer activity .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, pyridine derivatives have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antitumor Activity : A study on pyridine derivatives reported significant prolongation of survival time in L1210 leukemia-bearing mice when treated with specific analogs, showcasing their potential as antitumor agents .
  • Mechanistic Insights : Molecular docking studies have revealed that these compounds can effectively bind to target proteins involved in cancer progression, providing insights into their mechanism of action .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialSignificant against various bacteria
AnticancerIC50 values ~1 µM for ribonucleotide reductase inhibition
Anti-inflammatoryInhibition of cytokine production

Q & A

Q. What are the recommended synthetic routes for 2-ethoxy-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine, and how can intermediates be characterized?

Answer:

  • Synthesis Strategy : A multi-step approach is typically employed. First, prepare the azetidine ring functionalized with pyridin-3-yloxy via nucleophilic substitution (e.g., reacting azetidine derivatives with 3-hydroxypyridine). Subsequent coupling with 2-ethoxy-5-carboxypyridine using carbodiimide-based reagents (e.g., EDC/HOBt) forms the amide bond .
  • Key Steps :
    • Use triethylamine as a base to deprotonate intermediates during sulfonylation or acylation .
    • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Characterization :
    • NMR : Confirm regioselectivity of pyridin-3-yloxy substitution (e.g., δ 8.3–8.5 ppm for pyridine protons) .
    • GCMS/HPLC : Verify purity (>95%) and molecular ion peaks .

Q. How should researchers design initial biological screening assays for this compound?

Answer:

  • Target Selection : Prioritize receptors/metabolic pathways where pyridine-azetidine hybrids are implicated, such as metabotropic glutamate receptors (mGlu5) or kinases .
  • Assay Types :
    • In vitro binding assays : Use radiolabeled ligands (e.g., [³H]MPEP for mGlu5) to measure IC₅₀ values .
    • Functional assays : Monitor intracellular calcium flux (FLIPR) for GPCR activity .
  • Controls : Include known antagonists (e.g., MTEP for mGlu5) to validate assay conditions .

Advanced Research Questions

Q. How can structural modifications improve target selectivity or potency?

Answer:

  • SAR Strategies :
    • Pyridine Ring : Introduce electron-withdrawing groups (e.g., fluoro at position 5) to enhance receptor binding .
    • Azetidine Carbonyl : Replace with sulfonyl groups to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • Computational Tools :
    • Docking Studies : Use AutoDock Vina to predict binding poses in mGlu5’s allosteric pocket .
    • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How to resolve contradictions in biological activity data across studies?

Answer:

  • Root Causes :
    • Variability in assay conditions (e.g., cell lines, ligand concentrations) .
    • Divergent metabolic stability (e.g., CYP450-mediated degradation) .
  • Mitigation :
    • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
    • Metabolic Profiling : Incubate with liver microsomes to identify labile motifs .

Q. What methodologies optimize synthetic yield and regioselectivity?

Answer:

  • Catalytic Systems :
    • Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of pyridine fragments (yield >80%) .
    • Employ flow chemistry for azetidine ring formation to enhance reproducibility .
  • Regioselectivity :
    • Direct lithiation at pyridine C-3 using LDA (lithium diisopropylamide) ensures precise functionalization .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

Answer:

  • Key Metrics :
    • Oral Bioavailability : Assess in rodents using LC-MS/MS plasma analysis (target: >30% F) .
    • Brain Penetration : Measure brain/plasma ratio (Kp) via microdialysis; aim for Kp >0.3 .
  • Formulation : Use PEG-400/solutol HS-15 vehicles to enhance solubility .

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